Hederacoside C
Descripción general
Descripción
Hederacoside C is a principal bioactive pharmaceutical ingredient of Hedera helix leaf. It is known for its expectorant, bronchodilator, antibacterial, and bronchospasmolytic effects .
Synthesis Analysis
A study characterised the metabolites of Hederacoside C using ultrahigh-performance liquid chromatography quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) technique combined with automatic fragment ion search (FISh). This was used for the characterisation of metabolites of Hederacoside C in vivo and in vitro .Molecular Structure Analysis
The molecular structure of Hederacoside C has been analysed using techniques such as ultrahigh-performance liquid chromatography quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) combined with automatic fragment ion search (FISh) .Chemical Reactions Analysis
Hederacoside C undergoes general metabolic reactions including dealkylation, reduction, oxidation, desaturation, dehydration, cysteine conjugation, GSH conjugation, taurine conjugation, and glycine conjugation to produce 26 phase I and eight phase II metabolites .Physical And Chemical Properties Analysis
Hederacoside C has a molecular weight of 1221.4 g/mol and a molecular formula of C59H96O26 .Aplicaciones Científicas De Investigación
Summary of the Application
Hederacoside C, along with hederacoside D and α-hederin, are major bioactive saponins found in Hedera helix (common ivy) and play pivotal roles in its overall biological activity . These compounds are studied for their pharmacokinetic behavior in rats .
Methods of Application or Experimental Procedures
A specific and sensitive ultra-high performance liquid chromatography with tandem mass spectrometry method has been developed and validated for the quantification of these three major bioactive saponins in rat plasma . The assay was applied to study the pharmacokinetic behavior of the three analytes in rats after oral and intravenous administration of a mixture of saponins .
Results or Outcomes
The study found differences in the pharmacokinetic characteristics of the three saponins between a mixture of saponins and an extract of saponins from Hedera helix . This information could be beneficial for the preclinical research and clinical use of Hedera helix .
2. Skin Antiaging and Hydrating Efficacy
Summary of the Application
Hederacoside C-based extracts, along with salicin-based extracts and UV-absorbers, are co-loaded into Bioactive Lipid Nanocarriers (BLN) to promote skin antiaging and hydrating efficacy .
Methods of Application or Experimental Procedures
The formulated BLN were characterized for particle size, zeta potential, thermal behavior, entrapment efficiency, and drug loading . The BLN were then loaded into hydrogels, which were subjected to in vitro release and permeation experiments .
Results or Outcomes
The study found that the photoprotection of BLN-Hydrogels against UVA rays was more pronounced as compared with the UVB . The in vitro irradiation study demonstrated the photostability of BLN-Hydrogels under UV exposure .
3. Anti-Inflammatory and Antioxidant Properties
Summary of the Application
Hederacoside C has been found to have anti-inflammatory and antioxidant properties . It is used in the treatment of respiratory conditions, skin infections, and inflammation .
Methods of Application or Experimental Procedures
The compound is extracted from the leaves of the English ivy plant and is applied to the skin for burns, joint pain, and nerve pain . It is also used in the treatment of respiratory conditions .
4. Inhibition of Acetylcholinesterase
Summary of the Application
Hederacoside C is a saponin that has been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter in the brain .
Methods of Application or Experimental Procedures
Hederacoside C is tested for its inhibitory activity against AChE in vitro . The IC50 value, which is the concentration of the compound that inhibits the activity of AChE by 50%, is determined .
Results or Outcomes
Hederacoside C has been found to inhibit AChE with an IC50 value of 31.3 µM . This suggests that Hederacoside C could potentially be used in the treatment of neurological disorders where the activity of AChE is a factor .
5. Antibacterial Properties
Summary of the Application
Hederacoside C has been found to have antibacterial properties . It is used in the treatment of various bacterial infections .
Methods of Application or Experimental Procedures
The compound is extracted from the leaves of the English ivy plant and is applied to the skin for burns, joint pain, and nerve pain . It is also used in the treatment of respiratory conditions .
6. Inhibition of Mutagenicity
Summary of the Application
Hederacoside C has been found to inhibit mutagenicity induced by aflatoxin B1 .
Methods of Application or Experimental Procedures
Hederacoside C (0.5-5 µg) is tested for its inhibitory activity against mutagenicity induced by aflatoxin B1 in S. typhimurium agar cultures .
Results or Outcomes
Hederacoside C inhibits mutagenicity induced by aflatoxin B1 in S. typhimurium agar cultures from 21 to 67% .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHDIBJJJRNDSX-MCGLQMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317445 | |
Record name | Hederacoside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kalopanaxsaponin B | |
CAS RN |
14216-03-6 | |
Record name | Hederacoside C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14216-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kalopanaxsaponin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hederacoside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KALOPANAXSAPONIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2608B2L1BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.